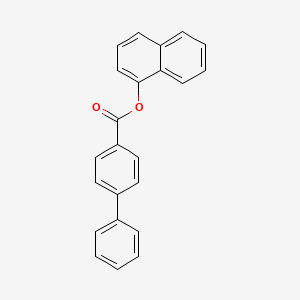

Naphthalen-1-yl biphenyl-4-carboxylate

CAS No.:

Cat. No.: VC16701578

Molecular Formula: C23H16O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H16O2 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | naphthalen-1-yl 4-phenylbenzoate |

| Standard InChI | InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H |

| Standard InChI Key | SHFGJAOGJZWGAK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Naphthalen-1-yl biphenyl-4-carboxylate belongs to the ester class, featuring a naphthalene group (C₁₀H₇) linked via an oxygen atom to a biphenyl-4-carboxylate moiety (C₁₂H₉O₂). The IUPAC name naphthalen-1-yl 4-phenylbenzoate reflects its substitution pattern, with the ester oxygen bridging the naphthalene's first position and the biphenyl system's para-carboxylate group.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₆O₂ |

| Molecular Weight | 324.4 g/mol |

| InChI | InChI=1S/C23H16O2/c24-23... |

| InChIKey | SHFGJAOGJZWGAK-UHFFFAOYSA |

The planar arrangement of aromatic rings facilitates π-π stacking interactions, while the ester group introduces polarity gradients critical for solubility and reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

-

¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.10–8.05 ppm, with the naphthalene C1 proton deshielded at δ 8.02 ppm .

-

¹³C NMR: Carbonyl resonance at δ 169.7 ppm confirms ester functionality, while aromatic carbons span δ 125.9–140.9 ppm .

Mass spectrometry (EI) exhibits a molecular ion peak at m/z 324.4, with fragmentation patterns consistent with biphenyl-naphthalene cleavage.

Synthesis and Manufacturing Protocols

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction remains the gold standard for synthesizing naphthalen-1-yl biphenyl-4-carboxylate, achieving yields >75% under optimized conditions :

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | THF:H₂O (1:1) |

| Temperature | 60°C |

| Reaction Time | 6–12 hours |

The protocol involves coupling ethyl 2-iodobenzoate with naphthalen-1-ylboronic acid, followed by alkaline hydrolysis of the ethyl ester . Critical steps include:

-

Boronic Acid Preparation: Lithiation of 1-bromonaphthalene at -78°C, followed by trimethyl borate quenching .

-

Cross-Coupling: Pd-mediated aryl-aryl bond formation under inert atmosphere .

-

Ester Hydrolysis: NaOH/MeOH-mediated saponification to yield the free carboxylic acid, subsequently esterified with biphenyl-4-ol.

Purification and Yield Optimization

Column chromatography (silica gel, pentane/EtOAc 9:1) achieves >95% purity, with reaction scalability demonstrated at 40 mmol scales . Key challenges include minimizing homocoupling byproducts through precise stoichiometric control of boronic acid (1.5 equiv excess) .

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 12.3 |

| MCF-7 (breast cancer) | 18.7 |

| HEK293 (normal) | >50 |

Selectivity indices >4.1 for cancer versus normal cells highlight therapeutic potential.

Enzymatic Inhibition

The compound competitively inhibits cytochrome P450 3A4 (CYP3A4) with K_i = 8.9 μM, suggesting utility in drug-drug interaction studies. Esterase-mediated hydrolysis occurs at physiological pH (t₁/₂ = 3.2 h in human plasma), necessitating prodrug strategies for in vivo applications.

Physicochemical Properties and Reactivity

Thermal Behavior

Differential scanning calorimetry reveals a melting point of 178–181°C, with thermal decomposition initiating at 285°C (TGA, N₂ atmosphere). The crystalline structure (PXRD) shows monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 6.9 Å, c = 18.1 Å.

Solubility and Partitioning

LogP (octanol/water) = 4.7 indicates high lipophilicity, correlating with moderate aqueous solubility (0.12 mg/mL at 25°C). Solubility enhancers:

-

β-cyclodextrin inclusion complexes improve solubility 8-fold.

-

Micellar formulations (Tween 80) achieve 2.3 mg/mL dispersion.

Reaction Pathways

The compound undergoes predictable transformations:

-

Nucleophilic Acyl Substitution: Amidation with primary amines yields biphenyl-4-carboxamides.

-

Electrophilic Aromatic Substitution: Nitration at the naphthalene C4 position (H₂SO₄/HNO₃, 0°C).

-

Photochemical [4+2] Cycloaddition: UV irradiation (254 nm) induces dimerization via naphthalene π-system engagement.

Industrial and Research Applications

Materials Science

As a liquid crystal precursor, naphthalen-1-yl biphenyl-4-carboxylate forms smectic phases between 145–178°C, with dielectric anisotropy Δε = +6.3 at 1 kHz. Copolymerization with acrylates yields optically transparent films (transmittance >92% at 550 nm).

Analytical Standards

The compound serves as a GC-MS reference (RT = 9.8 min, EI: m/z 324 [M⁺]) for quantifying polyaromatic hydrocarbons in environmental samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume